Ethyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate
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Overview
Description
Ethyl 3-(2,4-dichlorophenyl)isoxazole-5-carboxylate is a chemical compound with the molecular formula C12H9Cl2NO3 It is an ester derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2,4-dichlorophenyl)isoxazole-5-carboxylate typically involves the reaction of 2,4-dichlorobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,4-dichlorophenyl)isoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-(2,4-dichlorophenyl)isoxazole-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-(2,4-dichlorophenyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 3-(2,4-dichlorophenyl)isoxazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(2,3-dichlorophenyl)isoxazole-5-carboxylate: Similar structure but with chlorine atoms at different positions on the phenyl ring.
Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate: Contains only one chlorine atom on the phenyl ring.
Ethyl 3-(2,4-difluorophenyl)isoxazole-5-carboxylate: Fluorine atoms replace chlorine atoms on the phenyl ring.
The uniqueness of ethyl 3-(2,4-dichlorophenyl)isoxazole-5-carboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H9Cl2NO3 |
---|---|
Molecular Weight |
286.11 g/mol |
IUPAC Name |
ethyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)11-6-10(15-18-11)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3 |
InChI Key |
NJACVYBXPNTJIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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